![molecular formula C22H18ClN5O3S B2494620 2-((2-Chlorbenzyl)thio)-9-(4-Nitrophenyl)-5,6,7,9-Tetrahydro-[1,2,4]triazolo[5,1-b]chinazolin-8(4H)-on CAS No. 536982-62-4](/img/structure/B2494620.png)
2-((2-Chlorbenzyl)thio)-9-(4-Nitrophenyl)-5,6,7,9-Tetrahydro-[1,2,4]triazolo[5,1-b]chinazolin-8(4H)-on
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((2-chlorobenzyl)thio)-9-(4-nitrophenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a useful research compound. Its molecular formula is C22H18ClN5O3S and its molecular weight is 467.93. The purity is usually 95%.
BenchChem offers high-quality 2-((2-chlorobenzyl)thio)-9-(4-nitrophenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((2-chlorobenzyl)thio)-9-(4-nitrophenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
- Die synthetisierten Bis[1,2,4]triazolo[4,3-b:3,4-f][1,2,4,5]tetrazine zeigen interessante optische Eigenschaften. In MeCN-Lösung zeigen sie eine schwache Lumineszenz mit Quantenausbeuten im Bereich von 21 % bis 23 %. Diese Verbindungen könnten Anwendungen in optoelektronischen Geräten wie organischen Leuchtdioden (OLEDs) oder Sensoren finden .
- Die gleichen Bis[1,2,4]triazolo[4,3-b:3,4-f][1,2,4,5]tetrazine zeigen auch ambipolar-halbleitendes Verhalten. Ihre Ladungsträgermobilitäten reichen von 10-4 bis 10-6 cm2 V-1 s-1. Diese Eigenschaften machen sie zu interessanten Kandidaten für organische Halbleiter in Feldeffekttransistoren (FETs) oder anderen elektronischen Anwendungen .
- Die Struktur der Verbindung deutet auf einen potenziellen Einsatz als energetisches Material hin. Forscher haben eine Reihe von energetischen Verbindungen entwickelt und synthetisiert, indem sie [1,2,4]triazolo[5,1-c][1,2,4]triazin-verschmolzene Ringe eingefügt haben. Diese Verbindungen können Anwendungen in Treibstoffen, Sprengstoffen oder Pyrotechnik haben .
- Obwohl diese Verbindung nicht direkt für diesen Zweck untersucht wurde, haben verwandte fusionierte [1,2,3]triazolo[4ʹ,5ʹ:4,5]pyrido[2,3-d]pyrimidin-verknüpfte 1,2,3-Triazole eine vielversprechende Hemmwirkung gegen Tyrosinkinase EGFR-Proteine gezeigt. Weitere Untersuchungen ihres Antikrebs-Potenzials könnten sich lohnen .
Materialwissenschaften und Optoelektronik
Halbleitermaterialien
Energetische Verbindungen
Antikrebsmittel
Eigenschaften
IUPAC Name |
2-[(2-chlorophenyl)methylsulfanyl]-9-(4-nitrophenyl)-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClN5O3S/c23-16-5-2-1-4-14(16)12-32-22-25-21-24-17-6-3-7-18(29)19(17)20(27(21)26-22)13-8-10-15(11-9-13)28(30)31/h1-2,4-5,8-11,20H,3,6-7,12H2,(H,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTMHLBUMIPKBPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(N3C(=NC(=N3)SCC4=CC=CC=C4Cl)N2)C5=CC=C(C=C5)[N+](=O)[O-])C(=O)C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClN5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 3-cyano-2-(2-(thiophen-2-yl)acetamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2494538.png)
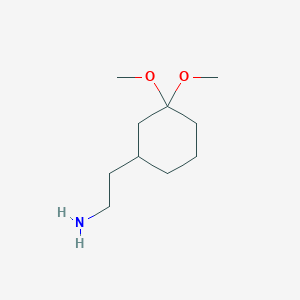
![1-allyl-4-(1-(3-(4-chloro-3-methylphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2494542.png)
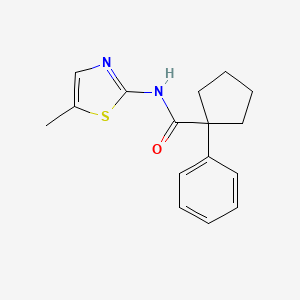

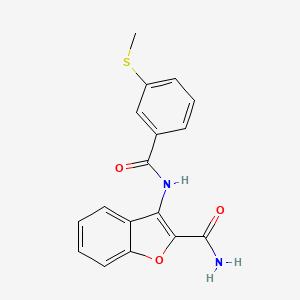
![6-Butan-2-yl-2-[(2,5-dimethylphenyl)methyl]-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2494551.png)
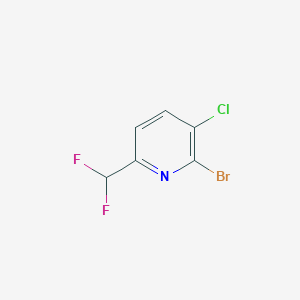
![diethyl 2-(4-(N,N-diethylsulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2494553.png)
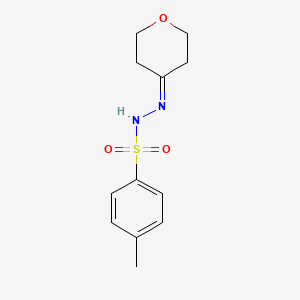

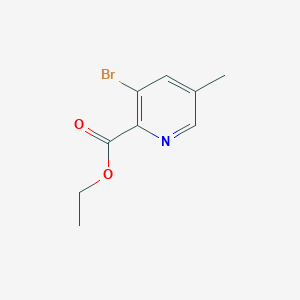
![(3R,4S)-1-Azaspiro[4.4]nonane-3,4-diol;hydrochloride](/img/structure/B2494557.png)
